![molecular formula C21H28N2OS B2609437 3,5-dimethyl-N-[(2-methylphenyl)carbamothioyl]adamantane-1-carboxamide CAS No. 519046-10-7](/img/structure/B2609437.png)
3,5-dimethyl-N-[(2-methylphenyl)carbamothioyl]adamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adamantane derivatives are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are part of the larger family of diamondoids, which are nanoscale substructures of the sp3-hybridized diamond lattice . They are characterized by a high degree of symmetry and are both rigid and virtually stress-free .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Unsaturated adamantane derivatives can be prepared by a reaction between halide-adamantanes and β-nitrostyrenes in the presence of triethylboranes .Molecular Structure Analysis
Adamantane molecules can be described as the fusion of three cyclohexane rings . The structure of adamantane derivatives can be divided into three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds .Chemical Reactions Analysis
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .Physical And Chemical Properties Analysis
Adamantane is the most stable isomer of C10H16 . It is a white solid that dissolves well in polar organic solvents .科学的研究の応用
Neurotransmitter Systems and Adamantane Derivatives
Adamantane derivatives have been studied for their effects on central neurotransmitter systems. Memantine, an adamantane derivative, has shown stimulation of dopaminergic neurons, reflecting in behavioral changes and biochemical effects. This stimulation extends indirectly to noradrenaline and serotonin neurons and directly to GABA neurons. Memantine's mode of action is distinct from amphetamines or apomorphine, classifying it in a new category of compounds acting mainly as dopaminomimetics but with a different mechanism (J. Maj, 1982).
Pharmacological Potential of Adamantane-based Compounds
A review highlighted the structure-activity relationships of over 75 natural and synthetic adamantane derivatives. Some, like amantadine and memantine, are utilized in treating neurodegenerative diseases such as dementia, Alzheimer's, and Parkinson's. The pharmacological potential of certain adamantane derivatives, especially 1-fluoro- and 1-phosphonic acid derivatives, is noted to exceed that of amantadine and memantine, indicating promising research directions for biochemists, pharmacologists, and the pharmaceutical industry (V. Dembitsky et al., 2020).
Adamantane Chemistry and Nucleic Bases
Research on adamantyl-containing nucleic bases and related compounds has been systematically reviewed, analyzing data from 1999 to 2011. This review emphasizes the importance of adamantyl-containing heterocyclic compounds in developing highly effective and selective drugs. The synthesis and characterization of these compounds have shown promising prospects for future research, underscoring the unique position of adamantane chemistry in medicinal applications (E. Shokova & V. Kovalev, 2013).
将来の方向性
特性
IUPAC Name |
3,5-dimethyl-N-[(2-methylphenyl)carbamothioyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2OS/c1-14-6-4-5-7-16(14)22-18(25)23-17(24)21-10-15-8-19(2,12-21)11-20(3,9-15)13-21/h4-7,15H,8-13H2,1-3H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYIKJFOERHOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(=O)C23CC4CC(C2)(CC(C4)(C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide](/img/structure/B2609355.png)

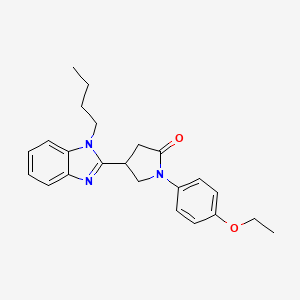
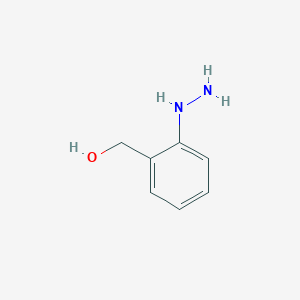
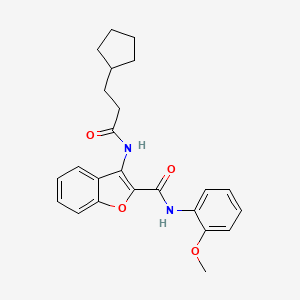
![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2609363.png)
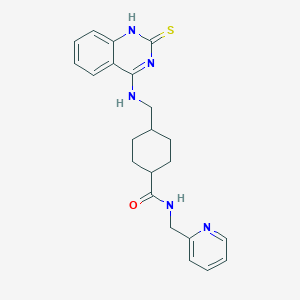
![8-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2609368.png)

![6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B2609371.png)
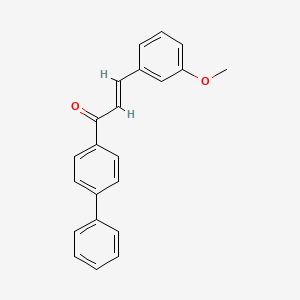
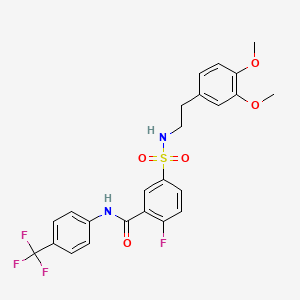
![8-Bromo-1,3,4,5-tetrahydrobenzo[b]azepine-2-one](/img/structure/B2609376.png)
![4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2609377.png)